molecular formula C9H11BN2O3 B1417798 (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid CAS No. 874290-64-9

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid

Cat. No.: B1417798
CAS No.: 874290-64-9
M. Wt: 206.01 g/mol
InChI Key: INZPXASHKGKJCN-UHFFFAOYSA-N
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Description

(4-(5-Oxopyropyrazolidin-3-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl group substituted at the para position with a 5-oxopyrazolidin-3-yl heterocyclic moiety. Boronic acids are widely utilized in medicinal chemistry, materials science, and organic synthesis due to their reversible covalent interactions with diols and nucleophilic residues in enzymes . confirms its commercial availability, though detailed biological or physicochemical data remain scarce.

Properties

IUPAC Name

[4-(5-oxopyrazolidin-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O3/c13-9-5-8(11-12-9)6-1-3-7(4-2-6)10(14)15/h1-4,8,11,14-15H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZPXASHKGKJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CC(=O)NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657449
Record name [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-64-9
Record name [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 3,5-dioxopyrazolidine under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as DMF or toluene.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives of the pyrazolidinone moiety.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The pyrazolidinone moiety may also contribute to the compound’s biological activity by interacting with specific protein targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Compound Name Substituent/Functional Group Key Properties/Applications Reference
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid 5-Oxopyrazolidin-3-yl (heterocyclic) Limited data; potential enzyme inhibition
6-Hydroxynaphthalen-2-yl boronic acid Hydroxynaphthyl (polyaromatic) IC50 = 0.1969 µM (antiproliferative)
Phenanthren-9-yl boronic acid Phenanthrenyl (polyaromatic) IC50 = 0.2251 µM (antiproliferative)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethylphenoxy (ether-linked) IC50 = 1 µM (fungal HDAC inhibition)
4-Chlorophenyl boronic acid Chlorophenyl (electron-withdrawing) 75% conversion in Suzuki couplings
1-Amido-2-triazolylethaneboronic acid Triazole (heterocyclic) Improved β-lactamase inhibition (Ki < 1 µM)

Key Observations:

Antiproliferative Activity: Polyaromatic boronic acids (e.g., hydroxynaphthyl, phenanthrenyl) exhibit potent antiproliferative effects (IC50 ~0.2 µM) but suffer from solubility limitations in biological assays . The pyrazolidinone group may enhance solubility due to its polar heterocycle, though this remains untested.

Enzyme Inhibition: Heterocyclic substituents like triazole () or methoxyethylphenoxy () improve inhibitory profiles. The pyrazolidinone moiety, with its amide-like structure, could similarly target enzymes but requires validation.

Synthetic Utility: Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl boronic acid) reduce transmetallation efficiency in Suzuki reactions (75% conversion vs. 98% for unsubstituted phenyl boronic acid) .

Antiproliferative Effects:

  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid show nanomolar IC50 values in cytotoxicity assays but precipitate in cell culture media, limiting their utility .

Enzyme Inhibition:

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .
  • 1-Amido-2-triazolylethaneboronic acid demonstrates improved β-lactamase inhibition (Ki < 1 µM) compared to phenyl-substituted analogs .

Solubility:

  • Polyaromatic boronic acids (e.g., pyren-1-yl) precipitate in aqueous media, complicating in vitro assays . Heterocyclic substituents (e.g., triazole, pyrazolidinone) may mitigate this via increased polarity.

Reactivity in Cross-Coupling:

  • 4-Chlorophenyl boronic acid achieves 75% conversion in Suzuki reactions, whereas electron-donating groups improve yields . The pyrazolidinone group’s electronic profile (likely electron-withdrawing) may require optimized conditions for efficient coupling.

Notes

Data Limitations : Direct experimental data on this compound are scarce. Comparisons rely on structural analogs and general boronic acid trends.

Synthetic Potential: The pyrazolidinone group’s unique structure warrants exploration in medicinal chemistry (e.g., protease inhibition) and materials science (e.g., sensors).

Biological Activity

Overview

(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BN2O3C_9H_{11}BN_2O_3 and a molecular weight of 206.01 g/mol. It has garnered attention in biochemical research due to its potential therapeutic applications, particularly in modulating biological pathways and interactions with specific receptors.

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, functioning as a modulator. This interaction can influence various signaling pathways, which are crucial for cellular processes such as growth, differentiation, and metabolism.

Target of Action

  • Cannabinoid Receptors : The compound primarily targets cannabinoid receptors, which play significant roles in the endocannabinoid system.

Mode of Action

  • Biochemical Interactions : The compound can bind to enzymes and proteins, altering their activity. This includes acting as a competitive inhibitor for kinases, which are vital for phosphorylation processes in cellular signaling pathways.

This compound exhibits several biochemical properties:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases, impacting critical signaling pathways such as MAPK/ERK.
  • Gene Expression Modulation : The compound can influence the expression of genes involved in cellular growth and apoptosis.

Cellular Effects

The biological activity of this compound leads to significant cellular effects:

  • Cell Proliferation : Initial studies indicate that it can inhibit cell proliferation at certain concentrations.
  • Apoptosis : By modulating specific pathways, it may induce apoptosis in cancer cells.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

StudyFindings
Study 1 Demonstrated that the compound effectively inhibits cancer cell growth through kinase inhibition.
Study 2 Showed modulation of cannabinoid receptor activity leading to altered metabolic processes in vitro.
Study 3 Investigated its antimicrobial properties, suggesting potential against bacterial infections.

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Minimal toxic effects observed; potential therapeutic effects noted.
  • High Doses : Increased risk of hepatotoxicity and nephrotoxicity; careful dosing is essential for therapeutic applications.

Metabolic Pathways

The compound interacts with various metabolic pathways:

  • Cytochrome P450 Interaction : It undergoes biotransformation involving cytochrome P450 enzymes, leading to metabolites that may exhibit different biological activities.

Transport and Distribution

Transport mechanisms for this compound involve:

  • Efflux Transporters : Active transport across cell membranes influences intracellular concentration.
  • Binding Proteins : These proteins can sequester the compound within specific cellular compartments, affecting its distribution and efficacy.

Subcellular Localization

The localization of this compound is critical for its biological activity:

  • Nuclear Localization : Potential targeting to the nucleus may enable interactions with transcription factors, influencing gene expression.
  • Mitochondrial Targeting : Localization to mitochondria could impact energy metabolism and cellular respiration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid
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